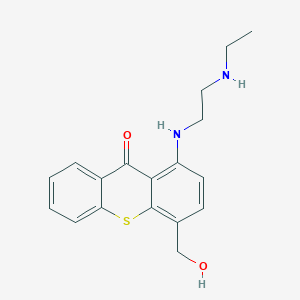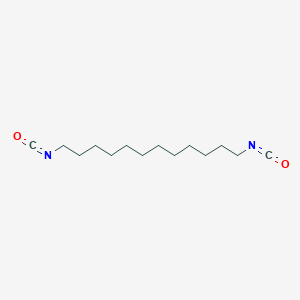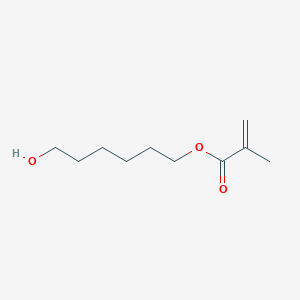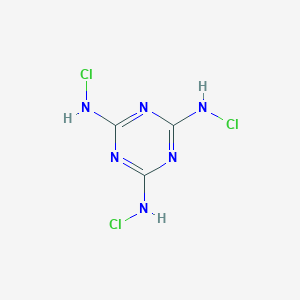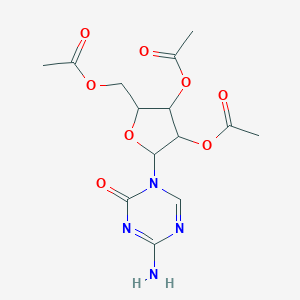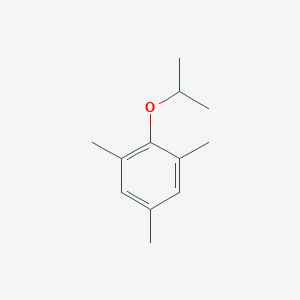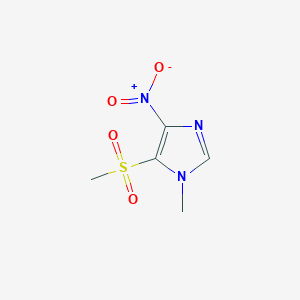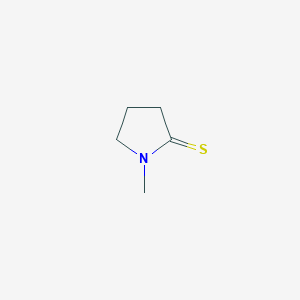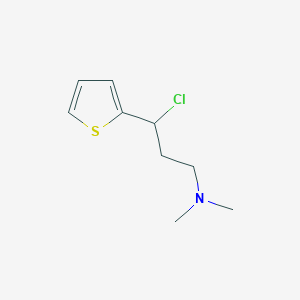
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, also known as 3-CTP, is a chemical compound that has gained attention in scientific research for its potential applications in neuroscience and psychiatry.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine increases levels of serotonin and dopamine in certain regions of the brain, which may contribute to its effects on anxiety and depression. It has also been shown to decrease levels of corticosterone, a stress hormone, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects compared to other SSRIs. However, its relatively low potency may make it less effective than other antidepressants. Additionally, more research is needed to fully understand its safety and potential side effects.
Orientations Futures
Future research on 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine could focus on its potential applications in treating addiction and schizophrenia, as well as its effects on other neurotransmitter systems. Additionally, studies could explore the safety and potential side effects of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, as well as its efficacy compared to other antidepressants.
Méthodes De Synthèse
The synthesis of 3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine involves the reaction of 3-chloro-1-propanol with thiophene-2-carboxylic acid, followed by the conversion of the resulting ester to the amine using lithium aluminum hydride. The final product is obtained through N,N-dimethylation of the amine with formaldehyde and formic acid.
Applications De Recherche Scientifique
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine has been studied for its potential applications in neuroscience and psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for addiction and schizophrenia.
Propriétés
Numéro CAS |
13636-00-5 |
|---|---|
Nom du produit |
3-Chloro-N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine |
Formule moléculaire |
C9H14ClNS |
Poids moléculaire |
203.73 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H14ClNS/c1-11(2)6-5-8(10)9-4-3-7-12-9/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
QBFKCILTJKCENL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CS1)Cl |
SMILES canonique |
CN(C)CCC(C1=CC=CS1)Cl |
Synonymes |
N-(3-chloro-3-thien-2-ylpropyl)-N,N-dimethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



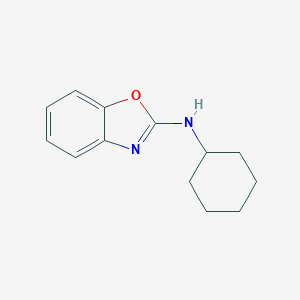
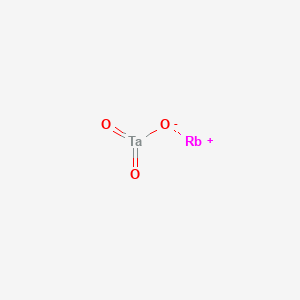

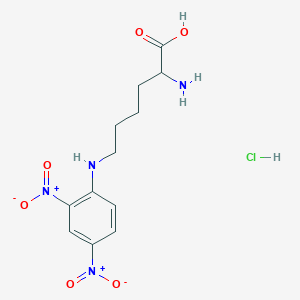
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
